molecular formula C12H10F6O2 B14011064 2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane CAS No. 25056-11-5

2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane

Cat. No.: B14011064
CAS No.: 25056-11-5
M. Wt: 300.20 g/mol
InChI Key: HTMSTOLBWPERED-UHFFFAOYSA-N
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Description

2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and an oxirane ring makes it a valuable compound in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane typically involves the reaction of hexafluoroacetone with phenylmagnesium bromide, followed by epoxidation. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoroacetophenone, while reduction can produce hexafluoroisopropanol.

Scientific Research Applications

2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane involves its interaction with molecular targets through its reactive oxirane ring and fluorinated groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but lacking the oxirane ring.

    Hexafluoroacetone: Another fluorinated compound used in similar chemical reactions.

Uniqueness

The presence of both hexafluoro groups and an oxirane ring in 2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane makes it unique compared to other fluorinated compounds

Properties

CAS No.

25056-11-5

Molecular Formula

C12H10F6O2

Molecular Weight

300.20 g/mol

IUPAC Name

2-[(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane

InChI

InChI=1S/C12H10F6O2/c13-11(14,15)10(12(16,17)18,20-7-9-6-19-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

HTMSTOLBWPERED-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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